2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-3-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-5-4-8-7-11-9-3-1-2-6-12(8)9/h1-3,6-7H,4-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFQGHLRYNSXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653469 | |
| Record name | 2-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664367-52-6 | |
| Record name | 2-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for the 2 Imidazo 1,2 a Pyridin 3 Yl Ethanamine Core and Its Analogues
Methodologies for Constructing the Imidazo[1,2-a]pyridine (B132010) Ring System
The formation of the imidazo[1,2-a]pyridine core is a well-established area of synthetic chemistry, with numerous methods developed to achieve this versatile scaffold. rsc.orgnih.gov Key approaches include classical cyclization reactions, modern transition-metal-catalyzed processes, and efficient one-pot tandem reactions.
Cyclization Reactions for Imidazo[1,2-a]pyridine Formation
Cyclization reactions are a foundational strategy for building the imidazo[1,2-a]pyridine ring system. The most traditional and widely used method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. This reaction proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by intramolecular cyclization and dehydration to form the aromatic bicyclic system.
Numerous variations and improvements on this classical condensation have been developed. For instance, copper-catalyzed aerobic dehydrogenative cyclization provides an environmentally friendly route. One such method reacts pyridines with ketone oxime esters in the presence of a copper(I) iodide (CuI) catalyst under air, yielding the corresponding imidazo[1,2-a]pyridines. organic-chemistry.org Another approach involves the reaction of 2-aminopyridines with acetophenones, also using a CuI catalyst and air as the oxidant. mdpi.com This reaction is believed to proceed through a catalytic Ortoleva-King reaction mechanism. mdpi.com
Other cyclization strategies include:
Catalyst-free cascade reactions: 3-Arylimidazo[1,2-a]pyridines can be synthesized from 2-aminopyridine and 1-bromo-2-phenylacetylene. mdpi.com
Reactions with 2H-azirines: 2-Chloropyridines react with 2H-azirines to form the imidazo[1,2-a]pyridine scaffold, a method that has been optimized to produce good yields for a variety of substituted heterocycles. mdpi.com
Palladium-Catalyzed Synthetic Approaches
Palladium catalysis has emerged as a powerful tool for constructing complex heterocycles, including imidazo[1,2-a]pyridines. These methods often offer high efficiency and functional group tolerance under mild conditions. nih.govmdpi.com
A notable example is the palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reaction. This approach allows for the formation of a C-C bond by combining two C-H bonds, representing an economical and powerful tool for synthesizing fused heterocycles. nih.gov Microwave-assisted, ligand-free, three-component reactions catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)₂) have also been developed for the efficient synthesis of 2,3-diarylimidazo[1,2-a]pyridines. mdpi.com
Under palladium(II) catalysis, the reaction between pyridine-2-amine and alkynes can be directed to form 3-vinylimidazo[1,2-a]pyridines. The proposed mechanism involves a 1,2-H shift of an intermediate palladium-carbene complex, demonstrating how catalyst choice can dictate the functionalization of the final product. mdpi.com
One-Pot Tandem Reactions for Substituted Imidazo[1,2-a]pyridines
One-pot tandem reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several such methodologies have been applied to the synthesis of substituted imidazo[1,2-a]pyridines. rsc.org
The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction (3CR) that efficiently produces 3-aminoimidazo[1,2-a]pyridine derivatives from a 2-aminopyridine, an aldehyde, and an isocyanide. organic-chemistry.orgmdpi.com This reaction is highly versatile and serves as a key tool for creating libraries of substituted imidazo[1,2-a]pyridines. The GBB reaction can be followed by subsequent reactions in the same pot, such as a retro-aza-ene reaction and nucleophilic cyclization, to assemble complex tetracyclic fused imidazo[1,2-a]pyridines.
Other one-pot tandem approaches include:
Michael Addition and Intramolecular Cyclization: A tandem mechanism involving the reaction of nitroolefins with 2-aminopyridines can generate various imidazo[1,2-a]pyridine derivatives.
Copper-Catalyzed Three-Component Reactions: The combination of 2-aminopyridines, aldehydes, and terminal alkynes in the presence of a copper catalyst provides a direct route to a broad range of substituted imidazo[1,2-a]pyridines.
Introduction and Functionalization of the Ethanamine Side Chain
The introduction of an ethanamine side chain at the C3 position is a crucial step in synthesizing the target compound and its analogues. This functionalization typically occurs after the formation of the imidazo[1,2-a]pyridine core, which is nucleophilic at the C3 position.
A direct synthetic route involves the elaboration of a pre-existing side chain at the C3-position. For example, a synthetic pathway for antiulcer agents began with the construction of the core ring, followed by modification of the C3-substituent to yield a primary amine. rsc.org This multi-step elaboration demonstrates a classic approach to installing the required aminoethyl functionality.
More direct methods for C3-alkylation take advantage of the inherent reactivity of the imidazo[1,2-a]pyridine ring. The aza-Friedel–Crafts reaction is a powerful strategy for this purpose. A three-component reaction between an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by a Lewis acid such as yttrium triflate (Y(OTf)₃), can efficiently generate C3-alkylated products containing an amino group. nih.gov This method is notable for its operational simplicity, high atom economy, and tolerance of a wide range of functional groups.
The proposed mechanism for the aza-Friedel–Crafts reaction involves the formation of an iminium ion from the aldehyde and the amine. The nucleophilic C3 position of the imidazo[1,2-a]pyridine then attacks this iminium ion, leading to the formation of the C-C bond and the introduction of the aminoalkyl side chain. nih.gov
| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Ref |
| Side-Chain Elaboration | Imidazo[1,2-a]pyridine with C3 side chain | Multi-step synthesis | C3-primary amines | rsc.org |
| Aza-Friedel–Crafts | Imidazo[1,2-a]pyridine, Aldehyde, Amine | Y(OTf)₃ (Lewis Acid) | C3-aminoalkylated imidazo[1,2-a]pyridines | nih.gov |
| Cross-Dehydrogenative Coupling | Imidazo[1,2-a]pyridine, N-phenyltetrahydroisoquinoline | Rose Bengal, Visible Light | C3-aminoalkylated imidazo[1,2-a]pyridines |
Derivatization at Various Positions of the Imidazo[1,2-a]pyridine Scaffold
To explore structure-activity relationships and develop analogues, the imidazo[1,2-a]pyridine scaffold can be functionalized at various positions. Site-selective C-H functionalization has become a powerful strategy for rapidly introducing diverse functional groups without the need for pre-functionalized starting materials. nih.gov
Direct functionalization can be achieved at nearly every carbon atom of the scaffold (C2, C3, C5, C6, C7, and C8) using methods such as transition metal catalysis, metal-free oxidation, and photocatalysis. For example, visible light-induced reactions have enabled C5-alkylation using alkyl N-hydroxyphthalimides and eosin (B541160) Y as a photocatalyst. nih.gov
Modifications at the 2-Position of the Imidazo[1,2-a]pyridine Ring
While the C3 position is the most nucleophilic and thus the most common site for electrophilic substitution, modifications at the C2 position are also synthetically important for creating structural diversity. Functionalization at C2 is often achieved by incorporating the desired substituent into one of the starting materials before the ring-forming cyclization reaction.
For example, in the classic Tschitschibabin synthesis, using an α-haloketone that already contains the desired R² group (R²-CO-CH₂X) will result in an imidazo[1,2-a]pyridine with that specific substituent at the 2-position. This is a common strategy for producing 2-aryl or 2-alkyl imidazo[1,2-a]pyridines. mdpi.com
Studies on antituberculosis agents have explored various substituents at the C2 position, such as 2-ethyl groups, to optimize biological activity. Similarly, research into anticholinesterase agents has involved synthesizing derivatives with bulky adamantyl or electron-rich biphenyl (B1667301) moieties at the C2 position. These examples highlight the importance of C2 modifications in tuning the pharmacological properties of the imidazo[1,2-a]pyridine core.
| Position | Modification Strategy | Example Reagents/Conditions | Resulting Substituent | Ref |
| C2 | Incorporation before cyclization | 2-Aminopyridine + Substituted α-haloketone | Aryl, Alkyl, etc. | mdpi.com |
| C5 | C-H Functionalization (Photocatalysis) | Alkyl N-hydroxyphthalimides, Eosin Y, Visible Light | Alkyl | nih.gov |
| C6 | Incorporation before cyclization | Substituted 2-aminopyridine (e.g., 5-chloro-2-aminopyridine) | Chloro |
Substituent Effects at the 6- and 7-Positions
The electronic nature of substituents at the 6- and 7-positions of the imidazo[1,2-a]pyridine core significantly influences the molecule's reactivity and properties. Research into the structure-activity relationship (SAR) of this scaffold has revealed clear trends associated with the electron density of the heterocyclic core.
In synthetic contexts, the nature of substituents on the pyridine ring also affects reaction rates. For example, in the synthesis of certain imidazo[1,2-a]pyridine-6-carbohydrazides, it was observed that aldehydes containing an electron-withdrawing group (e.g., nitro, halogens) at the para position of a phenyl ring reactant led to the highest reaction rates. rsc.org In contrast, an electron-donating methoxy (B1213986) group resulted in the lowest reaction rate. rsc.org
Further studies on 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids highlighted the impact of halogens at the C6 position on inhibitory activity against Rab geranylgeranyl transferase. nih.gov A trend of decreasing activity was observed with increasing size and polarizability of the halogen, with iodine (weaker activity) being less effective than bromine and chlorine. nih.gov
| Position | Substituent Type | Example Group(s) | Observed Effect | Reference |
|---|---|---|---|---|
| 6- and 7- | Electron-Withdrawing | -CN, -CF3 | Negative impact on antiparasitic activity. researchgate.net | researchgate.net |
| 6- | Halogen | -I | Weaker inhibitory activity compared to -Br and -Cl. nih.gov | nih.gov |
| Reactant Aldehyde (for 6-carbohydrazide synthesis) | Electron-Withdrawing | -NO2, Halogens | Increased reaction rate. rsc.org | rsc.org |
| Reactant Aldehyde (for 6-carbohydrazide synthesis) | Electron-Donating | -OCH3 | Decreased reaction rate. rsc.org | rsc.org |
Introduction of Diverse Chemical Moieties for Library Synthesis
The imidazo[1,2-a]pyridine scaffold is a versatile building block amenable to the creation of large chemical libraries for drug discovery and material science applications. mdpi.comrsc.org Multi-component reactions (MCRs) are particularly efficient for this purpose, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step, promoting high atomic economy and broad substrate scope. mdpi.comresearchgate.net
One of the most prominent MCRs for synthesizing imidazo[1,2-a]pyridine-3-amines is the Groebke–Blackburn–Bienaymé reaction (GBBR). mdpi.com This isocyanide-based MCR provides a greener and highly effective methodology for generating libraries of these compounds. mdpi.com The GBBR typically involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide to yield the desired 3-amino substituted imidazo[1,2-a]pyridine core. By varying each of these three components, a vast array of derivatives can be produced.
For instance, a one-pot synthesis strategy combining the GBBR with a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction has been developed. mdpi.com This allows for the introduction of a 1,2,3-triazole moiety, a common bioisostere in medicinal chemistry, onto the imidazo[1,2-a]pyridine scaffold. mdpi.com The versatility of this approach has been demonstrated by employing different isocyanide reagents to produce a range of imidazo[1,2-a]pyridine-1,2,3-triazoles in good yields (82–91%). mdpi.com
Another efficient method for library synthesis is the iodine-catalyzed one-pot, three-component condensation of an aryl aldehyde, a 2-aminopyridine, and an isocyanide, which proceeds via a [4+1] cycloaddition. researchgate.net This strategy has been successfully used to generate libraries of 2-arylimidazo[1,2-a]pyridine derivatives with yields ranging from 25% to 98%. researchgate.net
| Reaction Type | Components | Key Features | Reference |
|---|---|---|---|
| Groebke–Blackburn–Bienaymé Reaction (GBBR) | 2-Aminopyridine, Aldehyde, Isocyanide | Efficient one-pot synthesis of 3-amino-imidazo[1,2-a]pyridines. mdpi.com | mdpi.com |
| GBBR followed by CuAAC ("Click" Reaction) | GBBR product, Azide, Alkyne, Copper(I) catalyst | Introduces a 1,2,3-triazole moiety for enhanced diversity. mdpi.com | mdpi.com |
| Iodine-Catalyzed [4+1] Cycloaddition | Aryl aldehyde, 2-Aminopyridine, Isocyanide | One-pot synthesis of 2-arylimidazo[1,2-a]pyridines. researchgate.net | researchgate.net |
| Five-Component Cascade Reaction | Cyanoacetohydrazide, 4-Nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, Diamines | Straightforward synthesis of N-fused heterocycles like imidazo[1,2-a]pyridine-6-carbohydrazides. rsc.org | rsc.org |
Chemo- and Regioselective Synthesis of Advanced Intermediates
The development of chemo- and regioselective methods is crucial for the synthesis of advanced and specifically functionalized imidazo[1,2-a]pyridine intermediates. Control over the position of substitution is key to modulating the biological and physical properties of the final compounds.
A highly regioselective method for functionalizing the imidazo[1,2-a]pyridine core is the photocatalyzed C-H nitrosylation at the C3 position. organic-chemistry.org This reaction provides various 3-nitrosoimidazo[1,2-a]pyridines in excellent yields under mild, additive-free conditions, showcasing excellent site selectivity. organic-chemistry.org Another approach involves the condensation of 2-aminopyridines with α-halogenocarbonyl compounds, such as bromoacetophenones. nih.gov This classic method proceeds via initial alkylation of the endocyclic nitrogen atom followed by intramolecular condensation, reliably yielding 2-substituted imidazo[1,2-a]pyridines. nih.gov
Copper-catalyzed reactions have also proven effective for regioselective synthesis. A CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups. organic-chemistry.orgacs.org This process is believed to proceed through a catalytic Ortoleva-King reaction mechanism. organic-chemistry.orgacs.org Similarly, iron catalysts have been used for the aerobic oxidative diamination of nitroalkenes with 2-aminopyridines to produce 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity under mild conditions. organic-chemistry.org
Furthermore, a concise and efficient synthesis of the core structure has been developed through regioselective aza-ene additions and cyclic–condensation reactions of heterocyclic ketene (B1206846) aminals with acrylate (B77674) derivatives under catalyst-free conditions, offering high regioselectivity and good yields. rsc.org These selective synthetic strategies are fundamental for creating complex and precisely substituted imidazo[1,2-a]pyridine derivatives for advanced applications.
| Reaction Method | Reactants | Product Type | Selectivity | Reference |
|---|---|---|---|---|
| Photocatalyzed C-H Nitrosylation | Imidazo[1,2-a]pyridine scaffold | 3-Nitrosoimidazo[1,2-a]pyridines | C3 position | organic-chemistry.org |
| Condensation | 2-Aminopyridines, α-Halogenocarbonyls | 2-Substituted imidazo[1,2-a]pyridines | C2 position | nih.gov |
| CuI-Catalyzed Aerobic Oxidation | 2-Aminopyridines, Acetophenones | 2,3-Disubstituted imidazo[1,2-a]pyridines | Regioselective | organic-chemistry.orgacs.org |
| Iron-Catalyzed Aerobic Diamination | 2-Aminopyridines, Nitroalkenes | 2-Nitro-3-arylimidazo[1,2-a]pyridines | Complete regioselectivity | organic-chemistry.org |
| Aza-ene Addition / Cyclo-condensation | Heterocyclic ketene aminals, Acrylate derivatives | Imidazo[1,2-a]pyridines | High regioselectivity | rsc.org |
Pharmacological Spectrum and Biological Activities of 2 Imidazo 1,2 a Pyridin 3 Yl Ethanamine and Its Derivatives
Antimicrobial and Anti-infective Research
Derivatives of imidazo[1,2-a]pyridine (B132010) have demonstrated significant potential as agents to combat a wide range of infectious diseases caused by bacteria, fungi, mycobacteria, protozoa, and viruses.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens
The imidazo[1,2-a]pyridine nucleus is a key component in the development of new antibacterial agents. Research has shown that derivatives of this scaffold exhibit bacteriostatic activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the antibacterial potency of these compounds. nih.gov
For instance, a series of novel imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net One of the most active compounds, N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide (B126), showed particularly high activity against Bacillus subtilis. researchgate.net Similarly, imidazo[1,2-a]pyrimidine (B1208166) chalcone (B49325) derivatives demonstrated excellent to good activity against the tested bacterial strains when compared to imidazo[1,2-a]pyridine chalcone derivatives. Further studies have shown that introducing specific substituents, such as bromo-fluoro groups, on aryl moieties can significantly enhance antimicrobial activity. nih.gov
| Compound | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide (9a) | Bacillus subtilis | Zone of Inhibition | High activity, wider zone than other tested compounds | researchgate.net |
| Imidazo[1,2-a]pyridin-3-amines | Methicillin-resistant Staphylococcus aureus (MRSA) | Bacteriostatic Activity | Active | nih.gov |
| Imidazo[1,2-a]pyrimidine chalcones (4a, 4b, 4c, 4e, 4f) | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Antimicrobial Activity | Excellent to good activity | |
| Bromo-fluoro substituted imidazo[1,2-a]pyridines (e.g., 6c, 7a) | Various Gram-positive and Gram-negative bacteria | Inhibition | Strong inhibition | nih.gov |
Antifungal and Anticandidosic Activity
The emergence of fungal infections, particularly in immunocompromised individuals, has spurred the search for novel antifungal agents. Imidazo[1,2-a]pyridine derivatives have been identified as a promising class of compounds with significant antifungal properties. mdpi.comresearchgate.net
Several studies have focused on their efficacy against Candida albicans, a common cause of opportunistic fungal infections. tsijournals.com A series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized, with four compounds showing activity against C. albicans at minimum inhibitory concentrations (MICs) below 300 µmol/L. scirp.org Another study on imidazo[1,2-a]pyridinehydrazone derivatives found that compounds with weakly electron-donating or electron-withdrawing groups on the phenyl ring were the most active. tsijournals.com Specifically, methylated and brominated derivatives were the most potent, with MICs of 4.06 and 8.61 µmol/L, respectively. tsijournals.com
Research has also explored the activity of these compounds against other fungal strains. Hydrazinecarbothioamide derivatives of imidazo[1,2-a]pyridine demonstrated notable activity against Microsporum canis. researchgate.net Additionally, certain derivatives with bromo-fluoro substituents showed strong inhibition of various fungal strains, comparable to the standard antifungal agent fluconazole. nih.gov
| Compound | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 10i (3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivative) | Candida albicans | 41.98 µmol/L | scirp.org |
| Methylated hydrazone derivative (5b) | Candida albicans | 4.06 µmol/L | |
| Brominated hydrazone derivative (5e) | Candida albicans | 8.61 µmol/L | |
| Hydrazinecarbothioamide derivative (4h) | Microsporum canis | 2 µg/mL | researchgate.net |
| Hydrazinecarbothioamide derivative (4f) | Microsporum canis | 4 µg/mL | researchgate.net |
Antituberculosis Agent Development
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.govrsc.org Imidazo[1,2-a]pyridines have emerged as a highly promising class of anti-TB agents. nih.govrsc.org
Specifically, imidazo[1,2-a]pyridine-3-carboxamides have been extensively studied, leading to the development of compounds with potent activity in the nanomolar range. nih.govnih.gov SAR studies revealed that bulky and lipophilic biaryl ethers conferred nanomolar potency. nih.gov A set of 14 such carboxamides were screened against Mtb H37Rv, with five compounds showing impressive MIC values of ≤0.006 μM. nih.gov One lead compound demonstrated excellent activity against MDR and XDR Mtb strains, surpassing the potency of the clinical candidate PA-824. nih.gov The mechanism of action for this class of compounds is believed to involve the inhibition of QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome C reductase, which is crucial for ATP homeostasis in the bacterium. nih.govnih.gov
Optimization of this series led to the identification of Q203, a clinical candidate for treating MDR- and XDR-TB. acs.org Research confirmed the importance of the amide linker at the 3-position of the imidazo[1,2-a]pyridine core for anti-TB activity. acs.org
| Compound Series/Name | Target Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides (5 compounds) | M. tuberculosis H37Rv | ≤0.006 µM | nih.gov |
| Compound 18 | MDR and XDR Mtb strains | Potency nearly 10-fold greater than PA-824 | nih.gov |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides (7 compounds) | Drug-sensitive Mtb | 0.069–0.174 μM | nih.gov |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (7 compounds) | Replicating, non-replicating, MDR, and XDR Mtb strains | ≤1 µM | acs.org |
| Q203 | M. tuberculosis H37Rv | Potent activity | acs.org |
Antiprotozoal and Antitrypanosomal Investigations
Imidazo[1,2-a]pyridine derivatives have also been investigated for their activity against protozoan parasites, including Leishmania and Trypanosoma species, which are responsible for neglected tropical diseases. nih.gov
A study focusing on 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines identified several potent antitrypanosomatid molecules. nih.gov Screening against Leishmania infantum identified seven hit compounds with IC50 values in the 1.1-3 μM range. nih.gov One derivative, bearing a 4-pyridinyl substituent, was active on the intracellular amastigote stage of L. donovani with an IC50 value of 2.3 μM. nih.gov The same screening revealed eight potent antitrypanosomal compounds. Two of these were highly active and selective against Trypanosoma brucei brucei, with IC50 values ranging from 0.04-0.16 μM. nih.gov These nitro-containing compounds are believed to be bioactivated by parasitic type 1 nitroreductases (NTR1). nih.gov
Further research into novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides identified five compounds with significant antileishmanial activity against Leishmania major and three with substantial activity against T. brucei. nih.gov
| Compound | Parasite | Stage | Activity (IC50) | Reference |
|---|---|---|---|---|
| Compound 23 (4-pyridinyl substituent) | Leishmania donovani | Intracellular amastigote | 2.3 µM | nih.gov |
| Compound 14 | Trypanosoma brucei brucei | Trypomastigote | 0.04 µM | nih.gov |
| Compound 20 | Trypanosoma brucei brucei | Trypomastigote | 0.16 µM | nih.gov |
| Compound 10d (triazole analogue) | Leishmania major | Not specified | Significant activity | nih.gov |
| Compound 10b (triazole analogue) | Trypanosoma brucei | Not specified | Substantial activity | nih.gov |
Antiviral Potential
The broad biological activity of the imidazo[1,2-a]pyridine scaffold extends to antiviral applications. mdpi.com Derivatives have been synthesized and tested against a variety of viruses.
Original imidazo[1,2-a]pyridines with a thioether side chain at the 3-position were found to be highly active against human cytomegalovirus (HCMV) and also showed pronounced activity against varicella-zoster virus (VZV). nih.govacs.org Similarly, a series of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines demonstrated potent activity against herpes simplex viruses, with several compounds showing in vitro activity similar to or better than the standard drug acyclovir. nih.gov
More recently, the first study of imidazo[1,2-a]pyridine mesoionic compounds containing a sulfonamide moiety revealed significant antiviral activity against potato virus Y (PVY), a major plant pathogen. acs.org Several of these compounds exhibited curative activities significantly better than the commercial agent ningnanmycin. acs.org
| Compound Series | Virus | Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridines with 3-thioether side chain (Compounds 4, 15, 21) | Human cytomegalovirus (HCMV) | Highly active, Therapeutic Index > 150 | nih.govacs.org |
| 2-Aryl-3-pyrimidyl-imidazo[1,2-a]pyridines | Herpes simplex viruses (HSV) | Potent activity, similar or better than acyclovir | nih.gov |
| Mesoionic compounds with sulfonamide moiety (A1, A7, A8, A9, A23) | Potato Virus Y (PVY) | Curative activities of 66.0-67.8% | acs.org |
Antineoplastic and Anticancer Studies
Imidazo[1,2-a]pyridine derivatives have attracted significant interest as potential anticancer therapeutics due to their potent inhibitory functions against various cancer cells. nih.govresearchgate.netnih.gov These compounds have shown therapeutic effects against a range of cancer cell lines, including breast, melanoma, cervical, laryngeal, and hepatocellular cancers. researchgate.netrsc.orgnih.gov
The anticancer effects of these compounds are often attributed to their ability to inhibit key molecular pathways involved in cancer progression. researchgate.net Several derivatives have been shown to be potent dual inhibitors of the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov For example, a novel imidazo[1,2-a]pyridine compound (Compound 6) was found to be the most potent among a tested series, inducing cytotoxicity in both melanoma and cervical cancer cell lines. nih.gov Another study on HCC1937 breast cancer cells found that a novel compound, IP-5, induced cell cycle arrest by increasing levels of p53 and p21 and triggered apoptosis through an extrinsic pathway. nih.gov
A study evaluating imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine derivatives against four different cancer cell lines found that the imidazo[1,2-a]pyridine series was generally more active. rsc.org One compound in this series showed substantial anticancer effects with IC50 values of 11-13 μM against laryngeal, hepatocellular, breast, and skin cancer cell lines. rsc.org
| Compound | Cancer Cell Line | Activity (IC50) | Mechanism of Action | Reference |
|---|---|---|---|---|
| IP-5 | HCC1937 (Breast) | 45 µM | Induces cell cycle arrest (p53/p21 increase) and apoptosis | nih.gov |
| IP-6 | HCC1937 (Breast) | 47.7 µM | Cytotoxic effect | nih.gov |
| Compound 6 | A375, WM115 (Melanoma), HeLa (Cervical) | 9.7 - 44.6 µM | Inhibits AKT/mTOR pathway, induces apoptosis | nih.gov |
| Compound 12b | Hep-2 (Laryngeal), HepG2 (Hepatocellular), MCF-7 (Breast), A375 (Skin) | 11-13 µM | Antiproliferative | rsc.org |
| Compound C | MCF7 (Breast) | Not specified | High binding affinity to oxidoreductase | researchgate.netasianpubs.org |
Inhibition of Cancer Cell Proliferation in Preclinical Models
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated notable antiproliferative activity against various cancer cell lines in preclinical studies. These compounds have been shown to inhibit the growth of cancer cells through various mechanisms, often involving the modulation of key signaling pathways.
One area of investigation has been the development of covalent inhibitors targeting specific mutations in oncogenes. For instance, a series of novel imidazo[1,2-a]pyridine derivatives were synthesized and evaluated as KRAS G12C inhibitors. One compound, I-11, emerged as a potent anticancer agent against KRAS G12C-mutated NCI-H358 lung cancer cells. rsc.org This highlights the potential of the imidazo[1,2-a]pyridine scaffold in developing targeted cancer therapies.
Furthermore, other derivatives have been investigated for their ability to inhibit kinases involved in cancer cell proliferation. A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). nih.gov Several of these molecules displayed excellent IC50 values in the nanomolar range against imatinib-resistant tumor cells, suggesting a potential new therapeutic avenue for patients with mutations that confer resistance to existing treatments. nih.gov
The antiproliferative effects are not limited to a single cancer type. Studies have shown that imidazo[1,2-a]pyridine-based compounds can inhibit the proliferation of breast cancer, colon cancer, and leukemia cell lines. researchgate.net For example, novel imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives have been synthesized and evaluated for their cytotoxic activity against MCF-7 (breast cancer), HT-29 (colon cancer), and K562 (leukemia) cells. researchgate.net
| Compound Class | Target | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|---|
| Covalent Imidazo[1,2-a]pyridine Derivatives | KRAS G12C | NCI-H358 (Lung Cancer) | Potent anticancer activity | rsc.org |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivatives | c-KIT | Imatinib-resistant tumor cells | IC50 values in the nanomolar range | nih.gov |
| Imidazo[1,2-a]pyridine-2-carbohydrazide Derivatives | Not specified | MCF-7, HT-29, K562 | Cytotoxic activity | researchgate.net |
Apoptosis Induction and Angiogenesis Inhibition Mechanisms
In addition to inhibiting cell proliferation, derivatives of 2-(imidazo[1,2-a]pyridin-3-yl)ethanamine have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells.
One study synthesized a novel imidazo[1,2-a]pyridine compound, La23, which demonstrated the ability to reduce the viability of HeLa cells by inducing apoptosis. nih.gov The mechanism of action was found to be mediated by the p53/Bax pathway, leading to the activation of the mitochondrial apoptotic pathway. nih.gov Treatment with La23 resulted in an increased expression of the pro-apoptotic proteins p53 and Bax, as well as cleaved caspase-3 and cytochrome c. nih.gov
Another study on a selenylated imidazo[1,2-a]pyridine derivative, MRK-107, showed that it induces apoptosis and oxidative stress in both 2D and 3D models of colon cancer cells (Caco-2 and HT-29). mdpi.com This compound was found to increase the generation of reactive oxygen species (ROS) and activate caspases-3/7, key executioners of apoptosis. mdpi.com
The modulation of key signaling pathways is a common theme in the apoptotic activity of these compounds. A novel imidazo[1,2-a]pyridine derivative, when co-administered with curcumin, was shown to exert anti-inflammatory effects and induce apoptosis by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov This combination led to an increase in the expression of the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
While direct evidence for angiogenesis inhibition by this compound is limited, the broader class of imidazo[1,2-a]pyridine derivatives has been investigated for their potential to inhibit key regulators of angiogenesis. researchgate.net
| Compound | Cancer Cell Line | Mechanism of Apoptosis Induction | Key Molecular Targets | Reference |
|---|---|---|---|---|
| La23 | HeLa | p53/Bax-mediated mitochondrial pathway | p53, Bax, cleaved caspase-3, cytochrome c | nih.gov |
| MRK-107 (Selenylated derivative) | Caco-2, HT-29 (Colon) | Induction of oxidative stress and caspase activation | ROS, Caspase-3/7 | mdpi.com |
| MIA (co-administered with curcumin) | MDA-MB-231 (Breast), SKOV3 (Ovarian) | Modulation of STAT3/NF-κB signaling | STAT3, NF-κB, BAX, Bcl-2 | nih.gov |
Neurological and Central Nervous System Research
The imidazo[1,2-a]pyridine scaffold has been a fertile ground for the discovery of agents with activity in the central nervous system.
Anticonvulsant Properties in Animal Models
Several derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their anticonvulsant properties in various animal models. A study reported the synthesis and anticonvulsant screening of new 2-arylimidazo[1,2-a]pyridines carrying substituted 1,2,3-triazoles. The anticonvulsant activity was assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screening methods. nih.gov Certain compounds in this series demonstrated complete protection against seizures, with activity comparable to the standard drug diazepam. nih.gov
Another study focused on newly designed imidazo[1,2-a]pyridines with active pharmacophores. These compounds were also tested in MES and scPTZ models, with some derivatives showing activity comparable to diazepam, particularly in the scPTZ model, which suggests they may act by raising the seizure threshold. nitk.ac.in The general anticonvulsant potential of the imidazo[1,2-a]pyridine scaffold is also supported by broader reviews of its pharmacological properties. researchgate.net
Modulation of Neurotransmitter Systems
The imidazo[1,2-a]pyridine nucleus is a key component of several drugs that modulate neurotransmitter systems. While specific research on the direct modulation of neurotransmitter systems by this compound is not extensively documented, the activities of related compounds suggest potential interactions. For instance, the design of melatonin (B1676174) receptor ligands based on the 2-phenylimidazo[1,2-a]pyridine (B181562) scaffold has been explored. One such derivative, N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamide, exhibited good affinity for both MT1 and MT2 melatonin receptors, indicating that the ethanamine side chain at the C-3 position is important for receptor binding. researchgate.net
Investigations as 5-HT4 Receptor Partial Agonists for Cognitive Disorders
Derivatives of the isomeric imidazo[1,5-a]pyridine (B1214698) have been investigated as potential treatments for cognitive disorders associated with Alzheimer's disease through their action as partial agonists of the 5-hydroxytryptamine4 (5-HT4) receptor. nih.gov The activation of 5-HT4 receptors is known to modulate cholinergic function, which is impaired in Alzheimer's disease. nih.gov A lead compound from this series was identified as a potent, selective, and brain-penetrant 5-HT4 partial agonist with efficacy in animal models of cognition. nih.gov While this research focuses on the imidazo[1,5-a]pyridine isomer, it highlights the potential for imidazopyridine scaffolds to interact with serotonergic systems relevant to cognitive function.
Anti-inflammatory and Immunomodulatory Research
The imidazo[1,2-a]pyridine scaffold has been associated with significant anti-inflammatory properties.
Research has demonstrated that a novel imidazo[1,2-a]pyridine derivative, MIA, exerts anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.govnih.gov This compound was found to reduce the levels of inflammatory cytokines and suppress NF-κB activity. nih.govresearchgate.net
Furthermore, a series of substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones were synthesized and evaluated for their in vivo anti-inflammatory activity. nih.gov Several of these compounds showed promising acute anti-inflammatory activity in a carrageenan-induced inflammation model, with one compound also demonstrating chronic anti-inflammatory effects. nih.gov The broad anti-inflammatory potential of the imidazo[1,2-a]pyridine scaffold is also noted in general reviews of its biological activities. beilstein-journals.org The immunomodulatory effects of these compounds are often linked to their anti-inflammatory actions, primarily through the downregulation of pro-inflammatory signaling pathways. mdpi.com
Modulation of Cytokine Release and Inflammatory Pathways
Derivatives of this compound have emerged as notable modulators of inflammatory processes through their interaction with key signaling pathways and the regulation of cytokine production. Research has demonstrated that certain synthetic derivatives can exert significant anti-inflammatory effects.
One such derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, designated as MIA, has been shown to reduce inflammatory cytokines in breast and ovarian cancer cell lines. nih.govnih.gov The anti-inflammatory action of MIA is attributed to its ability to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov The combination of MIA with curcumin, a natural anti-inflammatory compound, has been observed to enhance these inhibitory effects. nih.gov
Detailed molecular investigations have revealed that MIA suppresses the activity of nuclear factor-κB (NF-κB), a critical transcription factor in the inflammatory response. nih.gov This suppression leads to a downstream reduction in the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) genes, both of which are key mediators of inflammation. nih.gov Furthermore, MIA has been found to increase the expression of the inhibitory protein IκBα and inhibit the phosphorylation of STAT3, another important signaling molecule in inflammatory pathways. nih.gov
Table 1: Effects of Imidazo[1,2-a]pyridine Derivatives on Inflammatory Pathways
| Compound | Target Pathway | Key Effects | Cell Line Models |
|---|---|---|---|
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | STAT3/NF-κB/iNOS/COX-2 | Decreased levels of inflammatory cytokines; Suppression of NF-κB activity. nih.gov | MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer) |
Role in B-cell Activation and Autoimmune Conditions
The specific role of this compound and its derivatives in the context of B-cell activation and the pathology of autoimmune diseases has not been extensively characterized in the available scientific literature. While the imidazo[1,2-a]pyridine class of compounds has been investigated for a variety of therapeutic applications, their direct impact on B-lymphocyte function and their potential utility in treating autoimmune conditions remains an area requiring further dedicated research.
Other Investigated Biological Activities
Beyond their anti-inflammatory potential, derivatives of this compound have been explored for a range of other therapeutic applications.
A notable class of substituted imidazo[1,2-a]pyridines has been identified as possessing both gastric antisecretory and cytoprotective properties, making them promising candidates for the treatment of peptic ulcers. nih.gov These compounds function through a mechanism distinct from histamine (B1213489) H2 receptor antagonists and prostaglandin (B15479496) analogues, with evidence suggesting they inhibit the H+/K+-ATPase enzyme system, also known as the proton pump. nih.gov
Through extensive structure-activity relationship studies, 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine (SCH 28080) was identified as a lead compound and advanced into clinical evaluation. nih.gov Subsequent research has focused on developing analogues of SCH 28080 with improved pharmacological profiles. nih.gov For instance, derivatives where the 3-cyanomethyl group is replaced by an amino group have been synthesized and shown to retain a similar antisecretory and cytoprotective profile. nih.gov Metabolic studies have revealed that SCH 28080 is well-absorbed and undergoes extensive metabolism, with thiocyanate (B1210189) being a major metabolite. nih.gov
Table 2: Antiulcer and Cytoprotective Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Biological Activity | Proposed Mechanism of Action |
|---|---|---|
| Substituted imidazo[1,2-a]pyridines | Gastric antisecretory and cytoprotective. nih.gov | Inhibition of H+/K+-ATPase. nih.gov |
| 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine (SCH 28080) | Potent antiulcer agent. nih.gov | Inhibition of H+/K+-ATPase. nih.gov |
A novel application for imidazo[1,2-a]pyridine-3-amine derivatives has been discovered in the inhibition of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. nih.gov These compounds have demonstrated potent ferroptosis inhibition at nanomolar concentrations, which is attributed to their strong radical-scavenging capabilities and efficient localization within cellular membranes, thereby preventing lipid peroxidation. nih.gov
A specific derivative, identified as compound C18, has shown significant neuroprotective effects in an in vivo mouse model of ischemic brain injury. nih.gov This compound also possesses favorable characteristics such as low cytotoxicity and good pharmacokinetic properties, highlighting its potential for development as a therapeutic agent for conditions where ferroptosis is implicated. nih.gov
Table 3: Ferroptosis Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound/Class | Biological Activity | Key Research Findings |
|---|---|---|
| Imidazo[1,2-a]pyridine-3-amine derivatives | Ferroptosis inhibition. nih.gov | Exhibit high radical scavenging and effective membrane retention, leading to suppression of lipid peroxidation. nih.gov |
To date, there is a lack of published research specifically investigating the potential of this compound or its derivatives to act as antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor. While the structural framework of imidazo[1,2-a]pyridine is versatile, its application in the context of GnRH receptor modulation has not been reported in the scientific literature and represents a potential avenue for future drug discovery efforts.
Mechanistic Elucidation and Molecular Target Identification
Identification of Receptor Binding Affinities and Selectivity
Derivatives of the imidazo[1,2-a]pyridine (B132010) core have been investigated for their ability to bind to various receptors, demonstrating the versatility of this scaffold in interacting with key biological targets.
Research has shown that certain imidazo[1,2-a]pyridine analogs can act as antagonists for the Neuropeptide S (NPS) receptor, which is a G-protein coupled receptor. nih.gov A study focused on imidazo-pyridinium analogs identified a hit compound, 3-(diphenylphosphorothioyl)-1,2-dimethylimidazo[1,2-a]pyridin-1-ium, which demonstrated antagonistic activity in both cAMP and calcium mobilization assays. nih.gov The structure-activity relationship (SAR) studies revealed that modifications to the 2-methyl group on the imidazopyridine core could significantly impact the compound's activity. nih.gov
Another area of investigation for this scaffold is its interaction with GABA-A receptors. An 8-fluoroimidazo[1,2-a]pyridine (B164112) derivative was synthesized and evaluated as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine (B1208166) in a known allosteric modulator of the GABA-A receptor. researchgate.net This highlights the potential of the imidazo[1,2-a]pyridine core to serve as a ligand for this important class of ion channels, which are often classified alongside GPCRs in broader drug discovery screens.
The interactions between imidazo[1,2-a]pyridine-based ligands and their receptor targets are crucial for their biological activity. For the Neuropeptide S receptor antagonists, the initial hit compound was discovered through a quantitative high-throughput screening (qHTS) campaign. nih.gov The antagonistic activity of this compound was further confirmed through orthogonal assays, including a radiolabeled NPS displacement assay, indicating a direct interaction with the receptor. nih.gov
The following table summarizes the reported activity of an imidazo[1,2-a]pyridinium analog at the Neuropeptide S receptor.
| Compound | Assay Type | IC50 (µM) nih.gov |
| 3-(diphenylphosphorothioyl)-1,2-dimethylimidazo[1,2-a]pyridin-1-ium | cAMP Assay | ~1 |
| Calcium Mobilization | ~1 |
Enzyme Inhibition Profiles
The imidazo[1,2-a]pyridine scaffold has been extensively explored for its potential to inhibit various enzymes, particularly those involved in cancer and other diseases.
Numerous studies have demonstrated the potent kinase inhibitory activity of imidazo[1,2-a]pyridine derivatives.
FLT3 Kinase: Derivatives of imidazo[1,2-a]pyridine have been identified as promising inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov One study reported a derivative, 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine, with potent and balanced inhibition of both wild-type and mutant forms of FLT3. nih.gov
PI3K: The phosphoinositide 3-kinase (PI3K) signaling pathway is another key target for imidazo[1,2-a]pyridine-based inhibitors. A novel 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine was discovered as a p110α inhibitor with an IC50 of 0.67µM. researchgate.net Optimization of this lead compound led to derivatives with significantly increased potency and selectivity for the p110α isoform over other PI3K isoforms. researchgate.net
The table below presents the inhibitory activity of selected imidazo[1,2-a]pyridine derivatives against PI3K isoforms.
| Compound | PI3K Isoform | IC50 (µM) researchgate.net |
| 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | p110α | 0.67 |
| Optimized Thiazole Derivative | p110α | 0.0028 |
| p110β | >1 | |
| p110δ | >1 | |
| p110γ | >1 |
While direct inhibition of ATP synthase by 2-(imidazo[1,2-a]pyridin-3-yl)ethanamine has not been specifically reported, related heterocyclic compounds have been investigated for this activity. The imidazo[1,2-a]pyridine scaffold is a key component of compounds designed to target mycobacterial ATP synthesis, highlighting its potential as a core structure for developing inhibitors of this essential enzyme.
The imidazo[1,2-a]pyridine scaffold has also been utilized in the development of urokinase-type plasminogen activator (uPA) inhibitors. uPA is a serine protease implicated in cancer invasion and metastasis. While specific data for this compound is not available, the broader class of compounds has shown promise in this area.
Modulation of Intracellular Signaling Pathways
Beyond their antimicrobial activities, imidazo[1,2-a]pyridine derivatives have demonstrated significant capabilities in modulating critical intracellular signaling pathways that are often dysregulated in diseases like cancer. nih.govnih.gov These compounds can influence complex networks that control cell proliferation, survival, apoptosis, and inflammatory responses, highlighting their potential as targeted therapeutic agents. nih.govresearchgate.net
Detailed analyses have identified several key cellular pathways that are targeted by imidazo[1,2-a]pyridine-based molecules.
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Several series of imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway. nih.govresearchgate.net Some compounds act as dual inhibitors of PI3K and mTOR, while others show high selectivity for specific PI3K isoforms, such as PI3Kα. nih.govresearchgate.net One such derivative, featuring a bioisosteric 1,2,4-oxadiazole (B8745197) group, exhibited potent PI3Kα inhibition with an IC50 value of 2 nM. nih.gov Inhibition of this pathway by these compounds has been shown to suppress the proliferation of various cancer cell lines. nih.gov
STAT3/NF-κB Pathway: The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation and are constitutively active in many malignancies, promoting cell survival and proliferation. A novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert anti-inflammatory effects by modulating this axis in breast and ovarian cancer cells. nih.gov The compound was found to suppress the activation of NF-κB and inhibit the phosphorylation of STAT3, thereby downregulating the expression of target inflammatory genes. nih.gov
| Target Pathway | Compound Type | Cellular Context | Observed Effect |
|---|---|---|---|
| PI3K/Akt/mTOR | Imidazo[1,2-a]pyridine derivatives | Cancer cell lines (e.g., breast, melanoma, cervical) | Inhibition of PI3Kα or dual PI3K/mTOR inhibition, leading to reduced cell proliferation. nih.govresearchgate.net |
| STAT3/NF-κB | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2- a ]pyridin-3-amine (MIA) | Breast (MDA-MB-231) and Ovarian (SKOV3) cancer cell lines | Suppression of NF-κB activity and inhibition of STAT3 phosphorylation. nih.gov |
| FLT3 Kinase | Imidazo[1,2-a]pyridine-pyridine derivative | Acute Myeloid Leukemia (AML) cell lines | Potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and its drug-resistant mutants. nih.gov |
The modulation of signaling pathways by imidazo[1,2-a]pyridine derivatives ultimately translates to specific changes in gene expression and protein regulation. Studies have focused on proteins involved in apoptosis (programmed cell death) and key signaling nodes.
Western blot and proteomic analyses have revealed that copper-imidazo[1,2-a]pyridine complexes induce apoptosis in leukemia cell lines by activating the intrinsic mitochondrial pathway. nih.gov This is accompanied by an elevated protein expression of the pro-apoptotic effectors Bax and Smac/DIABLO. nih.gov While the anti-apoptotic protein survivin was also increased, its effect was reportedly counteracted by a significant elevation in the pro-apoptotic serine protease HTRA2/Omi. nih.gov Further studies with other derivatives confirmed the modulation of the Bcl-2 family of proteins, demonstrating an increase in pro-apoptotic BAX expression and a concurrent decrease in the expression of anti-apoptotic Bcl-2. nih.gov
In the context of signaling protein regulation, treatment of cancer cells with the derivative MIA led to an increased expression of IκBα, the natural inhibitor of NF-κB, and a marked suppression of STAT3 phosphorylation at the Tyr705 activation site, without affecting the total STAT3 protein levels. nih.gov Other research has focused on receptor tyrosine kinases, where an imidazo[1,2-a]pyridine-pyridine derivative was shown to potently inhibit FLT3, a key driver in acute myeloid leukemia. nih.gov Western blot analyses confirmed that this compound effectively inhibited the autophosphorylation of FLT3-ITD and its downstream signaling target, STAT5. nih.gov
| Protein Target | Regulatory Effect | Compound Type | Cellular Context |
|---|---|---|---|
| Bax | Upregulation | Copper-imidazo[1,2-a]pyridines; MIA derivative | Leukemia (HL-60, K562) and Breast/Ovarian cancer cell lines. nih.govnih.gov |
| Bcl-2 | Downregulation | MIA derivative | Breast (MDA-MB-231) and Ovarian (SKOV3) cancer cell lines. nih.gov |
| Smac/DIABLO | Upregulation | Copper-imidazo[1,2-a]pyridines | Leukemia (HL-60, K562) cell lines. nih.gov |
| STAT3 (Phospho-Tyr705) | Downregulation | MIA derivative | Breast (MDA-MB-231) and Ovarian (SKOV3) cancer cell lines. nih.gov |
| IκBα | Upregulation | MIA derivative | Breast (MDA-MB-231) and Ovarian (SKOV3) cancer cell lines. nih.gov |
| FLT3 (Phospho) | Downregulation | Imidazo[1,2-a]pyridine-pyridine derivative | Acute Myeloid Leukemia (MOLM14) cell lines. nih.gov |
Structure Activity Relationship Sar Studies and Analogue Design
Influence of Substituent Position and Nature on Biological Activity
SAR studies reveal that the biological activity of imidazo[1,2-a]pyridine (B132010) derivatives is highly sensitive to the nature and position of substituents on both the pyridine (B92270) and imidazole (B134444) rings. Modifications at the C2, C3, C6, and C8 positions have been extensively explored to enhance efficacy against various biological targets, such as protein kinases involved in cancer progression like PI3Kα and Nek2. nih.govdocumentsdelivered.comnih.gov
Effects of Aromatic and Heterocyclic Substituents
The introduction of aromatic and heterocyclic moieties at various positions of the imidazo[1,2-a]pyridine core is a common strategy to modulate activity, often by engaging in specific interactions within the target's binding site.
In the context of PI3Kα inhibitors, SAR studies highlighted the importance of substituents at the C8 and C2 positions. nih.gov As shown in the table below, fixing a morpholinyl amide at C2 and introducing different aromatic groups at C8 led to significant variations in potency. An unsubstituted phenyl group at C8 resulted in moderate activity, which was enhanced by the introduction of a 3-fluorophenyl group. The potency was further improved with a 3-chlorophenyl substituent, indicating a preference for electron-withdrawing groups at the meta position of the C8-phenyl ring. nih.gov
Similarly, for c-Met kinase inhibitors, substituted aryl or heteroaryl groups (such as 1-methylpyrazole) on the imidazo[1,2-a]pyridine backbone are designed to extend into the solvent-exposed region of the enzyme's active site, influencing potency and selectivity. nih.gov The anticancer activity of certain derivatives has been shown to be dependent on amine substitutions at the ortho position of an aryl ring attached to the core scaffold. rsc.org
| Compound ID | C2 Substituent | C8 Substituent (R) | PI3Kα IC₅₀ (nM) |
|---|---|---|---|
| Cmpd A | Morpholinyl amide | Phenyl | 410 |
| Cmpd B | Morpholinyl amide | 3-Fluorophenyl | 260 |
| Cmpd C | Morpholinyl amide | 3-Chlorophenyl | 180 |
Role of the Ethanamine Chain Length and Substitutions
The side chain at the C3 position is a critical determinant of biological activity. While direct and extensive SAR studies on the ethanamine chain length of 2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine are not widely detailed in the available literature, research on related C3-substituted analogues provides valuable insights.
For example, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were designed as antitubercular agents. rsc.org This structure features a two-carbon linker attached to a carboxamide group at the C3 position. SAR exploration in this series revealed that bulky and more lipophilic biaryl ethers attached to this side chain resulted in nanomolar potency against Mycobacterium tuberculosis. rsc.org This suggests that the C3 side chain acts as a key vector, and modifications at its terminus can significantly enhance target engagement and potency. The length of the linker is crucial for positioning the terminal functional group correctly within the binding pocket. While these compounds are carboxamides rather than amines, the findings underscore the importance of the C3 side chain's length and terminal substitutions in achieving high activity.
Design and Synthesis of SAR-Driven Chemical Libraries
To efficiently explore the SAR of the imidazo[1,2-a]pyridine scaffold, the design and synthesis of focused chemical libraries are essential. Multicomponent reactions (MCRs) are particularly powerful tools for this purpose, as they allow for the rapid generation of structurally diverse molecules from simple starting materials in a single step. rsc.org
The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction, has been effectively utilized to synthesize libraries of 3-amino-imidazo[1,2-a]pyridines. rsc.org This method involves reacting a 2-aminopyridine (B139424), an aldehyde, and an isocyanide to construct the core scaffold with diverse substitutions at key positions. This strategy was employed to create a series of novel KRAS G12C inhibitors, enabling the exploration of different functional groups on the scaffold to identify potent covalent inhibitors. rsc.org Similarly, iodine-catalyzed MCRs have been used to generate libraries of imidazo[1,2-a]pyridine derivatives at room temperature, offering an eco-friendly and efficient route for SAR studies targeting cancer cell lines. rsc.org The synthesis of these libraries allows for systematic variation of substituents, which is fundamental to establishing a clear and predictive SAR. documentsdelivered.comsemanticscholar.org
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry for optimizing lead compounds and discovering novel chemical series. nih.govmdpi.com Bioisosterism involves substituting an atom or group with another that has similar physical or chemical properties, aiming to improve potency, selectivity, or pharmacokinetic parameters.
A notable example involving the imidazo[1,2-a]pyridine scaffold is the design of c-Met kinase inhibitors. nih.gov Researchers established 8-fluoroimidazo[1,2-a]pyridine (B164112) as a bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166). nih.govnih.gov The replacement of the nitrogen atom at the 8-position with a carbon-fluorine (C-F) bond was intended to mimic the electrostatic surface and lipophilicity of the original heterocycle, thereby maintaining the electron-deficient nature of the bicyclic ring system which is crucial for π-π stacking interactions with key residues in the c-Met active site. nih.gov
Scaffold hopping, a more drastic modification, involves replacing the central core of a molecule with a structurally different scaffold while retaining the original orientation of key binding groups. This strategy was successfully used to identify the imidazo[1,2-a]pyridine core as a novel backbone for the development of targeted covalent inhibitors for cancer therapy. rsc.org By replacing the original scaffold of known inhibitors with the imidazo[1,2-a]pyridine ring system, new intellectual property space was opened, leading to the discovery of potent and novel anticancer agents. rsc.org
Development of Pharmacophore Models
Pharmacophore modeling is a crucial computational tool that defines the essential three-dimensional arrangement of functional groups required for biological activity. For imidazo[1,2-a]pyridine derivatives, pharmacophore models are derived from SAR data to guide the design of new, more potent analogues.
In the development of PI3Kα inhibitors, SAR analysis revealed that the 4-aminoquinazoline moiety, when attached to the imidazo[1,2-a]pyridine scaffold, acts as a critical pharmacophore for PI3Kα inhibitory activity. nih.gov This led to a design strategy where the 4-aminoquinazoline was retained as a basic scaffold, and the imidazo[1,2-a]pyridine was introduced as a key pharmacodynamic group to enhance the inhibition of cancer cell growth. nih.gov This fusion of two known pharmacophoric groups led to the development of highly potent compounds. nih.gov
Furthermore, the imidazo[1,2-a]pyridine nucleus itself, when appropriately substituted, is often considered an "active pharmacophore" in the design of agents for various targets, including anticonvulsants and anticancer agents. researchgate.net The development of these models relies on the systematic synthesis and biological evaluation of compound libraries, which helps to identify the key structural features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—and their optimal spatial arrangement for potent target inhibition.
Advanced Research Methodologies and Drug Discovery Applications
Computational Chemistry and In Silico Screening Applications
Computational chemistry and in silico screening have emerged as indispensable tools in the rational design and discovery of novel drug candidates based on the 2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine scaffold. These methods provide valuable insights into the molecular interactions, conformational dynamics, and structure-activity relationships that govern the biological activity of these compounds.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor, providing insights into the binding affinity and interaction patterns. While specific docking studies on this compound are not extensively reported, numerous studies on related imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated the utility of this approach. For instance, docking studies on imidazo[1,2-a]pyridine-based inhibitors of platelet-derived growth factor receptor (PDGFR) have been used to construct homology models of the kinase domain, guiding the design of more potent and selective antagonists. nih.gov These studies often reveal key interactions, such as hydrogen bonding with hinge region residues and occupation of specific pockets within the active site. nih.gov
Virtual High-Throughput Screening for Hit Identification
Virtual high-throughput screening (vHTS) is a computational method used to screen large libraries of compounds against a biological target to identify potential hits. This approach has been successfully employed in the discovery of novel imidazo[1,2-a]pyridine-based therapeutic agents. By using the known structure of an active compound as a starting point, vHTS can identify other molecules with similar pharmacophoric features but different chemical scaffolds, a process known as scaffold hopping. rsc.org This strategy has been instrumental in expanding the chemical diversity of imidazo[1,2-a]pyridine derivatives and identifying novel covalent inhibitors for challenging targets like KRAS G12C. rsc.org
Molecular Dynamics Simulations for Conformational Analysis
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For imidazo[1,2-a]pyridine derivatives, 3D-QSAR models have been developed to understand the structural requirements for various biological activities, including antimycobacterial and anticancer effects. openpharmaceuticalsciencesjournal.comnih.gov These models, often generated using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity. nih.govscienceopen.com For example, a 3D-QSAR study on imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors identified key structural features responsible for their potency and guided the design of new, more active analogs. nih.gov While a specific QSAR model for this compound has not been reported, the methodologies applied to its analogs demonstrate the potential of QSAR in optimizing the therapeutic potential of this scaffold.
Preclinical Efficacy Evaluation Frameworks
The preclinical evaluation of this compound and its derivatives relies heavily on a framework of in vitro assays to determine their target engagement and functional activity. These assays are crucial for validating the hypotheses generated from computational studies and for providing the necessary data to advance promising compounds toward further development.
In Vitro Assays for Target Engagement and Functional Activity
A variety of in vitro assays are employed to assess the biological effects of imidazo[1,2-a]pyridine derivatives. These assays are selected based on the therapeutic area of interest and the specific molecular target.
Anticancer Activity:
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively investigated using a panel of cancer cell lines. The cytotoxic and anti-proliferative effects are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. rsc.orgnih.govnih.gov These studies have demonstrated that certain derivatives exhibit potent activity against various cancer cell lines, including breast, laryngeal, hepatocellular, and skin cancer. rsc.orgnih.gov
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | Hep-2 (laryngeal carcinoma) | 11 | rsc.org |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | HepG2 (hepatocellular carcinoma) | 13 | rsc.org |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | MCF-7 (breast cancer) | 11 | rsc.org |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | A375 (skin cancer) | 11 | rsc.org |
| IP-5 | HCC1937 (breast cancer) | 45 | nih.govnih.gov |
| IP-6 | HCC1937 (breast cancer) | 47.7 | nih.govnih.gov |
| IP-7 | HCC1937 (breast cancer) | 79.6 | nih.govnih.gov |
This table is interactive. Click on the headers to sort.
Further mechanistic studies involve Western blot analysis to investigate the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis through the activation of caspases. nih.govnih.gov Clonogenic survival assays and scratch motility assays are also used to assess the long-term anti-proliferative and anti-migration effects, respectively. nih.govnih.gov
Anti-inflammatory Activity:
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have also been explored. For instance, novel derivatives have been shown to suppress the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cancer cell lines. colab.ws The modulation of signaling pathways like STAT3/NF-κB is often investigated to elucidate the mechanism of anti-inflammatory action. colab.ws
Antioxidant Activity:
The antioxidant potential of some imidazo[1,2-a]pyridine derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. researchgate.net These studies have identified compounds with promising antioxidant activity, which can be beneficial in conditions associated with oxidative stress. researchgate.net
| Compound | IC50 (µg/mL) | Reference |
| Imidazo[1,2-a]pyridine-3-ol derivative (11j) | 16.21 ± 0.33 | researchgate.net |
| Ascorbic Acid (Standard) | 4.56 | researchgate.net |
This table is interactive. Click on the headers to sort.
In Vivo Efficacy Studies in Relevant Disease Models (e.g., animal models of infection, cancer, neurological conditions)
The therapeutic potential of compounds derived from the this compound scaffold has been validated in various preclinical animal models, demonstrating their efficacy across a range of diseases, including cancer and neurological injuries. These in vivo studies are critical for translating promising in vitro activity into potential clinical applications.
In the realm of oncology, a systematically optimized imidazo[1,2-a]pyridine derivative, compound 42 , was evaluated for its anti-gastric cancer activity. nih.gov This compound demonstrated significant inhibitory effects on the growth, migration, and invasion of human gastric cancer cell lines. nih.gov Further studies in animal models confirmed its therapeutic potential. Similarly, compound 24 , an imidazo[1,2-a]pyridine-pyridine derivative, showed potent and balanced inhibition against FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations in acute myeloid leukemia (AML). Its efficacy was confirmed in a mouse xenograft model inoculated with AML cells, highlighting its promise as a targeted therapy. nih.gov
In the context of neurological conditions, a drug scaffold repositioning strategy identified imidazo[1,2-a]pyridine-3-amine derivatives as novel and potent inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases. nih.gov One particular compound, C18 , which possesses favorable pharmacokinetic properties, demonstrated remarkable in vivo neuroprotection in a mouse model of ischemic brain injury. nih.gov This finding suggests a potential therapeutic avenue for stroke and other neurodegenerative disorders. nih.gov
The table below summarizes the in vivo efficacy of selected imidazo[1,2-a]pyridine derivatives.
| Compound | Disease Model | Animal Model | Key Efficacy Findings | Reference |
| 42 | Gastric Cancer | Not Specified | Inhibited tumor growth, migration, and invasion. | nih.gov |
| 24 | Acute Myeloid Leukemia (AML) | Mouse Xenograft | Potent inhibition of FLT3-ITD mutant AML cells. | nih.gov |
| C18 | Ischemic Brain Injury | Mouse | Exhibited significant neuroprotective effects. | nih.gov |
Strategies for Scaffold Optimization in Lead Compound Development
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile framework for developing ligands for diverse biological targets. nih.govrsc.org Optimization strategies for lead compounds containing this scaffold are crucial for enhancing potency, selectivity, and drug-like properties.
Lead optimization programs often involve systematic structural modifications of the imidazo[1,2-a]pyridine core to improve therapeutic efficacy. For instance, in the development of treatments for gastric cancer, a series of novel STAT3 inhibitors bearing the imidazo[1,2-a]pyridine scaffold underwent systematic structural optimization to enhance metabolic stability, leading to the identification of the highly bioactive inhibitor 42 . nih.gov
Another example is the development of antituberculosis agents. Starting from initial high-throughput screening hits, structure-activity relationship (SAR) studies focused on the 3-carboxamide position of the imidazo[1,2-a]pyridine scaffold. This led to the identification of N-benzylcarboxamide derivatives with potent activity against both extracellular and intracellular Mycobacterium tuberculosis. nih.gov
In the field of targeted cancer therapy, researchers identified Ling-5o as a balanced inhibitor of FLT3-ITD and its secondary mutations. nih.gov However, its potency was considered low. Through structural modifications, a new analogue, 24 , was developed, which exhibited more potent and balanced inhibitory effects, demonstrating a successful lead optimization strategy. nih.gov
A critical aspect of lead optimization is ensuring the compound's selectivity for its intended target to minimize off-target effects. Derivatives of the imidazo[1,2-a]pyridine scaffold have been rigorously evaluated for their selectivity profiles.
For example, a series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were designed as selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a promising cancer therapy target. nih.gov The lead compound, 8v , demonstrated potent inhibition of DDR1 with an IC50 of 23.8 nM. nih.gov Crucially, it showed significantly less activity against the closely related DDR2 (IC50 = 1740 nM), resulting in a 73-fold selectivity. This high selectivity was further confirmed in a broad kinase panel screening against 468 kinases, where 8v showed an excellent selectivity profile. nih.gov
Similarly, in the development of FLT3 inhibitors for AML, compound 24 was found to have a more balanced inhibitory profile against both primary FLT3-ITD and drug-resistant secondary mutations (D835Y and F691L) compared to the existing drug gilteritinib. nih.gov This balanced selectivity is a key advantage, potentially overcoming mechanisms of acquired resistance in patients. nih.gov The table below details the selectivity profile of compound 8v .
| Compound | Target | IC50 | Selectivity vs. Off-Target | Reference |
| 8v | DDR1 | 23.8 nM | 73-fold vs. DDR2 (IC50 = 1740 nM) | nih.gov |
| Bcr-Abl | > 10 µM | >420-fold vs. DDR1 | nih.gov | |
| c-Kit | > 10 µM | >420-fold vs. DDR1 | nih.gov |
Drug Repurposing and Scaffold Repositioning Initiatives
Drug repurposing, or finding new uses for existing approved drugs, and scaffold repositioning, which involves identifying new therapeutic applications for known chemical frameworks, are valuable strategies in drug discovery. The imidazo[1,2-a]pyridine scaffold has been a subject of such initiatives. nih.gov
A notable example is Zolpidem , an approved drug for insomnia that contains the imidazo[1,2-a]pyridine core. nih.gov Researchers have explored repurposing Zolpidem for tuberculosis, inspiring further modifications of its scaffold to develop more potent anti-TB agents. nih.gov
More recently, a scaffold repositioning strategy was employed to discover novel inhibitors of ferroptosis. nih.gov This initiative identified drug-like imidazo[1,2-a]pyridine-3-amine derivatives as a new structural class of ferroptosis inhibitors. This work successfully repositioned a known chemical scaffold for a new therapeutic purpose—treating injury-related diseases by preventing a specific type of cell death, leading to the identification of the neuroprotective compound C18 . nih.gov These initiatives highlight the versatility of the imidazo[1,2-a]pyridine framework and its potential to yield new therapies for a wide array of diseases. researchgate.netresearchgate.net
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine , both ¹H and ¹³C NMR would be essential for confirming its structure.
In a typical ¹H NMR spectrum, the protons of the imidazo[1,2-a]pyridine (B132010) ring system would exhibit characteristic chemical shifts and coupling patterns. The protons on the pyridine (B92270) ring would likely appear in the aromatic region, with their exact positions influenced by the fused imidazole (B134444) ring. The protons of the ethanamine side chain would be expected in the aliphatic region, with the methylene (B1212753) group adjacent to the aromatic ring appearing at a lower field than the methylene group adjacent to the amine.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbons of the imidazo[1,2-a]pyridine core would resonate in the aromatic region, while the two carbons of the ethanamine side chain would be found in the aliphatic region.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H on Pyridine Ring | 7.0 - 8.5 | m | - |
| H on Imidazole Ring | 7.5 - 8.0 | s | - |
| -CH₂- (adjacent to ring) | 3.0 - 3.5 | t | ~7 |
| -CH₂- (adjacent to NH₂) | 2.8 - 3.2 | t | ~7 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C in Pyridine Ring | 110 - 150 |
| C in Imidazole Ring | 115 - 145 |
| -CH₂- (adjacent to ring) | 25 - 35 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and for gaining insight into its structure through fragmentation analysis. For This compound , high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for molecules containing the imidazo[1,2-a]pyridine core often involve cleavages of the side chains. For This compound , a characteristic fragmentation would be the loss of the ethylamine (B1201723) side chain or parts thereof.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)
Chromatographic techniques are essential for the purification of synthesized compounds and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. In the synthesis of This compound , HPLC would be employed to monitor the progress of the reaction and to purify the final product from any starting materials or by-products. The purity of the final compound would be determined by the presence of a single, sharp peak in the HPLC chromatogram. Different column types and mobile phase compositions can be utilized to achieve optimal separation.
Q & A
Q. What are the established synthetic routes for 2-(imidazo[1,2-a]pyridin-3-yl)ethanamine, and how do reaction conditions influence yield and purity?
The compound is synthesized via condensation reactions, Friedländer cyclization, or ultrasound-assisted protocols. For example:
- Friedländer’s method : Reacting 3-amino-2-formylimidazo[1,2-a]pyridine with aldehydes/ketones under acidic conditions (AlCl₃) yields imidazodipyridines, which can be further functionalized .
- Ultrasound-assisted synthesis : Sonication of 2-aminopyridine with 2-bromoacetophenone derivatives in PEG-400 and K₂CO₃ achieves faster reaction times (20 kHz, 60% amplitude) and higher yields (~85%) .
- Lewis acid catalysis : Acetylation of imidazo[1,2-a]pyridines using AlCl₃ or FeCl₃ optimizes regioselectivity at the C-3 position, avoiding side products .
Key considerations : Catalyst choice (AlCl₃ vs. FeCl₃), solvent polarity, and temperature control to prevent decomposition.
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) confirm regiochemistry and substituent positions .
- Mass spectrometry : High-resolution MS (exact mass ~174.1 g/mol) validates molecular identity and detects impurities .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. What preliminary biological screening assays are recommended for evaluating its therapeutic potential?
- Anticancer activity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values .
- Antimicrobial testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Kinase inhibition : Fluorescence-based assays to assess binding affinity for tyrosine kinases (e.g., EGFR, VEGFR) .
Advanced Research Questions
Q. How can DFT studies guide the design of imidazo[1,2-a]pyridine derivatives with enhanced reactivity?
Density functional theory (DFT) predicts electronic properties and reaction pathways:
- HOMO-LUMO analysis : Identifies nucleophilic (C-3) and electrophilic (C-2) sites for functionalization .
- Transition state modeling : Simulates Friedländer cyclization barriers to optimize catalyst selection (e.g., AlCl₃ lowers activation energy by 15–20 kcal/mol) .
- Charge distribution maps : Guides substituent placement to modulate solubility (e.g., –NH₂ groups enhance aqueous stability) .
Q. How do structural modifications at the C-2 and C-3 positions affect biological activity?
Structure-activity relationship (SAR) insights :
- C-3 substitution : Acetylation (e.g., 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid) improves anticancer potency by enhancing hydrophobic interactions with kinase ATP-binding pockets .
- C-2 aryl groups : Electron-withdrawing groups (e.g., –Cl, –CF₃) increase antimicrobial activity by disrupting bacterial membrane integrity .
- Ethylamine side chain : Protonation at physiological pH enhances blood-brain barrier permeability for CNS-targeted analogs .
Q. How should researchers resolve contradictions in reported synthetic yields for imidazo[1,2-a]pyridine derivatives?
Case study: Discrepancies in Friedländer cyclization yields (40–85%) arise from:
- Substrate purity : Impurities in 2-formylimidazo[1,2-a]pyridine reduce effective molarity .
- Catalyst hydration : Anhydrous AlCl₃ outperforms hydrated forms by minimizing side reactions .
Mitigation : Pre-purify starting materials via column chromatography (SiO₂, hexane/EtOAc) and use inert reaction conditions (N₂ atmosphere) .
Q. What strategies are effective for scaling up synthesis while maintaining regioselectivity?
- Flow chemistry : Continuous reactors reduce exothermic risks during cyclization and improve mixing efficiency .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and energy consumption while preserving >90% regioselectivity .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to minimize environmental impact .
Methodological Considerations
Q. How to optimize reaction conditions for heterogeneous mixtures in imidazo[1,2-a]pyridine synthesis?
Q. What computational tools are recommended for predicting metabolic stability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
